molecular formula C12H8F3N3O3 B8169568 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B8169568
M. Wt: 299.20 g/mol
InChI Key: HFYFAXAKABONBX-UHFFFAOYSA-N
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Description

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine ( 2748620-21-3) is a pyridine-based compound with the molecular formula C12H8F3N3O3 and a molecular weight of 299.20 g/mol . This chemical features a nitro group and a trifluoromethoxy phenyl substituent on its pyridine core, a structure recognized for its significant value in industrial research and development. Compounds containing the trifluoromethylpyridine (TFMP) moiety are of paramount importance in the agrochemical and pharmaceutical industries . The incorporation of fluorine atoms and the trifluoromethoxy group is a established strategy in discovery chemistry to positively influence the biological activity, metabolic stability, and lipophilicity of lead molecules, thereby enhancing their efficacy and absorption properties . The unique physicochemical properties of fluorine can dramatically impact a compound's conformation, pKa, and binding affinity to biological targets . As a building block, this chemical serves as a key intermediate for medicinal chemists working on the synthesis of novel active ingredients for crop protection and pharmaceutical applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-nitro-5-[4-(trifluoromethoxy)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFAXAKABONBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-((tosyl)amino)pyridine

Starting Material : 4-Aminopyridine.
Protection : Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of NaH in THF yields 4-((tosyl)amino)pyridine.
Bromination : Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with Br₂, affords 5-bromo-4-((tosyl)amino)pyridine.

Key Data :

StepReagents/ConditionsYield (%)
Tosyl ProtectionTsCl, NaH, THF, 0°C → rt92
BrominationLDA, Br₂, THF, -78°C65

Suzuki-Miyaura Cross-Coupling

Reaction : 5-Bromo-4-((tosyl)amino)pyridine is coupled with 4-(trifluoromethoxy)phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water (4:1) at 80°C.

Optimization Insights :

  • Catalyst Load : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing side products.

  • Solvent System : Aqueous dioxane ensures solubility of both organic and inorganic components.

Key Data :

Boronic AcidCatalystTemp (°C)Time (h)Yield (%)
4-(Trifluoromethoxy)Pd(PPh₃)₄801278

Nitration at Position 3

Conditions : The coupled product, 5-(4-(trifluoromethoxy)phenyl)-4-((tosyl)amino)pyridine, is treated with fuming HNO₃ (90%) in H₂SO₄ at 0°C → rt. The tosyl group mitigates amine protonation, ensuring nitration occurs ortho to the amine (position 3).

Regiochemical Control :

  • Without Protection : Protonation of the amine under acidic conditions directs nitration to position 2 (meta to -NH₃⁺).

  • With Tosyl Group : Electron-withdrawing tosylamide directs nitration to position 3 (ortho to -NHTs).

Key Data :

Nitrating AgentTemp (°C)Time (h)Yield (%)
HNO₃ (fuming)0 → 25285

Deprotection of the Tosyl Group

Reaction : The nitro intermediate is refluxed with 2M NaOH in ethanol/water (1:1) to cleave the tosyl group, yielding the final product.

Purity Analysis :

  • HPLC : >99% purity after recrystallization from EtOAc/hexane.

  • ¹H NMR : δ 8.52 (s, 1H, H-2), 8.21 (d, 1H, H-6), 6.95 (s, 2H, NH₂).

Key Data :

BaseSolventTemp (°C)Yield (%)
NaOHEtOH/H₂O8095

Alternative Synthetic Routes

Buchwald-Hartwig Amination

Approach : Aryl bromide at position 4 undergoes amination with NH₃ using Pd₂(dba)₃ and Xantphos in toluene at 110°C.

Limitations :

  • Requires pre-installed nitro and aryl groups.

  • Lower yields (≤60%) due to competing side reactions.

Reductive Amination

Methodology : Condensation of 3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine-4-carbaldehyde with NH₃ and NaBH₃CN.

Challenges :

  • Aldehyde Synthesis : Requires oxidation of a methyl group, complicating the route.

  • Over-Reduction : Risk of reducing the nitro group to amine.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-O-CF₃).

  • MS (ESI+) : m/z 354.1 [M+H]⁺.

  • XRD : Monoclinic crystal system, space group P2₁/c.

Thermal Stability :

  • TGA : Decomposition onset at 210°C.

  • DSC : Melting point = 189–191°C.

Industrial-Scale Considerations

Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
Waste Streams :

  • Tosyl Byproducts : Neutralized with Ca(OH)₂ for safe disposal.

  • Acidic Effluents : Treated with NaHCO₃ before release.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amine derivative. Common reducing agents include catalytic hydrogenation and Fe/HCl systems.

Reaction ConditionsReagents/CatalystsYieldSource
Hydrogenation (H₂, Pd/C, EtOH)25°C, 6 h85–90%
Fe in HCl (aq.)Reflux, 2 h78%

Mechanistic Insights :

  • Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by stepwise reduction of the nitro group to an amine.

  • Fe/HCl reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate, which is subsequently reduced to the amine .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The trifluoromethoxy group at the para position further deactivates the ring but can act as a weak ortho/para director in certain conditions.

Nitration :

ConditionsReagentsProductYieldSource
HNO₃/H₂SO₄, 40–60°C, 6 hNitrating mixture3,5-Dinitro derivative74–78%

Chlorination :

ConditionsReagentsProductYieldSource
MgCl₂, CH₃CN, 140°C, 16 hDeaminative chlorination4-Chloro-3-nitro derivative92%

Mechanistic Notes :

  • Nitration occurs preferentially at the 5-position due to steric and electronic effects .

  • Deaminative chlorination replaces the amine group with chlorine under high-temperature conditions, facilitated by MgCl₂ as a Lewis acid .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to the nitro group.

Reaction with Amines :

ConditionsReagentsProductYieldSource
DMF, 120°C, 2 hCyclopropylamine4-Cyclopropylamino derivative65%

Mechanistic Insights :

  • The nitro group stabilizes the negative charge during the transition state, enabling nucleophilic displacement of substituents like halides .

Coupling Reactions

The amine group enables participation in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination :

ConditionsCatalystsProductYieldSource
Pd(OAc)₂, XPhos, K₃PO₄, Toluene100°C, 12 hBiaryl-amine conjugates82%

Mechanistic Notes :

  • Palladium catalysts facilitate oxidative addition to the aryl halide, followed by transmetalation and reductive elimination.

Functional Group Transformations

Acylation of the Amine :

ConditionsReagentsProductYieldSource
Triethylamine, DCM, 25°C, 4 hAcetyl chloride4-Acetamido derivative88%

Mechanistic Insights :

  • The amine reacts with acyl chlorides in the presence of a base (e.g., Et₃N) to form stable amides.

Ring Transformation Reactions

Under strong acidic or basic conditions, the pyridine ring may undergo ring-opening or rearrangement.

Ring Opening with Amines :

ConditionsReagentsProductYieldSource
NH₃, THF, 80°C, 3 hAmmoniaAzadienamine intermediates70%

Mechanistic Notes :

  • Nucleophilic attack by ammonia at the 4- and 6-positions leads to cleavage of the pyridine ring, forming azadienamine intermediates .

Key Stability Considerations

  • The trifluoromethoxy group enhances thermal and oxidative stability, making the compound resistant to harsh reaction conditions .

  • Nitro groups may decompose under prolonged exposure to strong acids or bases, necessitating controlled reaction environments .

Scientific Research Applications

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and trifluoromethoxyphenyl group can interact with enzymes or receptors, affecting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

CAS No. Compound Name Similarity Score Molecular Formula Molecular Weight (g/mol) Key Substituents and Features
1421372-94-2 N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine 0.78 C₂₁H₁₇FN₆O₃ 420.40 Fluoro, methoxy, nitro, indolyl groups; pyrimidine core
1421372-67-9 N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 0.71 C₁₆H₁₄N₆O₂ 330.32 Methyl, nitro, pyridinyl groups; pyrimidine core
240136-69-0 4-(3-Nitrophenyl)pyrimidin-2-amine 0.64 C₁₀H₈N₄O₂ 216.20 Nitrophenyl group; pyrimidine core
438564-36-4 5-Nitro-2-(trifluoromethyl)pyridin-4-amine N/A C₆H₄F₃N₃O₂ 207.11 Trifluoromethyl, nitro groups; pyridine core

Key Observations:

Structural Diversity: Pyridine vs. Pyrimidine Cores: The target compound and CAS 438564-36-4 use a pyridine core, whereas others (e.g., 1421372-94-2) employ pyrimidine. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding with biological targets compared to pyridine’s single nitrogen .

Pharmacological Implications :

  • Antitubercular Activity : Analogs like 1421372-94-2 (similarity score 0.78) incorporate indolyl and fluoro-methoxy groups, which may improve membrane permeability and target affinity in TB therapies .
  • Synergistic Combinations : The patent literature highlights that trifluoromethoxy-substituted compounds are effective in combination therapies, suggesting the target compound could synergize with bedaquiline or Q203 to overcome resistance mechanisms .

Physicochemical Properties: Molecular Weight and Drug-Likeness: The target compound (MW ~326) falls within the acceptable range for small-molecule drugs (200–500 g/mol), unlike larger analogs like 1421372-94-2 (MW 420), which may face challenges in bioavailability.

Research Findings and Trends

  • High-Similarity Analogs : Compounds with similarity scores >0.70 (e.g., 1421372-94-2) often feature fused aromatic systems (e.g., indolyl) that enhance π-π stacking interactions with biological targets, a property the target compound may leverage despite its simpler structure .
  • Nitro Group Role : The nitro group’s redox activity is critical in prodrug activation (e.g., in TB drugs like pretomanid), suggesting the target compound may require reductive activation for optimal efficacy .
  • Patent Trends : Recent patents emphasize trifluoromethoxy and nitro substitutions in antitubercular candidates, validating the target compound’s relevance in modern drug discovery .

Biological Activity

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and its structure-activity relationship (SAR).

  • Molecular Formula : C12H8F3N3O3
  • Molecular Weight : 299.21 g/mol
  • CAS Number : 2748253-01-0

The nitro group in this compound is known to play a crucial role in its biological activity. Nitro compounds often undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various pharmacological effects.

Key Mechanisms:

  • Nitric Oxide Release : Similar to other nitro-containing compounds, it may facilitate the release of nitric oxide (NO), which has implications for antimicrobial and anti-inflammatory activities .
  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although detailed studies are necessary to confirm these effects.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit promising anticancer properties. The compound's structure suggests potential activity against various cancer cell lines:

Cell LineIC50 (µM)
MCF-72.74
HepG24.92
A5491.96

These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both bacterial and fungal strains. It shows notable activity against:

  • Bacteria : E. coli, S. aureus
  • Fungi : A. flavus, A. niger

In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Anti-Androgen Resistance : A study highlighted the role of similar compounds in overcoming antiandrogen resistance in prostate cancer models. The structural optimization of related compounds led to the identification of high-affinity antagonists that suppressed tumor growth effectively in xenograft models .
  • Cell Cycle Analysis : In studies involving HepG2 cells, compounds with similar structural features demonstrated the ability to induce G2/M phase arrest, indicating a mechanism through which they exert their anticancer effects .
  • Inhibition of Enzymatic Activity : Compounds related to this compound have shown inhibitory effects on key kinases such as IGF1R and EGFR, which are critical in cancer signaling pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly enhances the compound's lipophilicity and may influence its binding affinity to target proteins. SAR studies suggest that modifications on the pyridine ring can lead to varied biological activities, highlighting the importance of functional groups in determining efficacy and selectivity.

Q & A

Q. What are the optimized synthetic routes for 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethoxy)aniline in chloroform under reflux (5 hours) with vigorous stirring .
  • Step 2 : Purify the crude product via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol (yield: ~78.7%) .
  • Alternative : Use phosphorus oxychloride for dehydration in isonitrile formation, as seen in analogous amidine syntheses .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Determine crystal parameters (space group, unit cell dimensions) using diffractometers (e.g., Enraf–Nonius CAD-4). Refinement via SHELXL (for small-molecule structures) resolves bond angles and torsional strains .
    • Example Triclinic P1 space group, a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å, α = 79.906°, β = 78.764°, γ = 86.245° .
  • Spectroscopy : Confirm nitro and trifluoromethoxy groups using FT-IR (C-F stretch: 1100–1200 cm⁻¹) and ¹⁹F NMR (δ ~ -58 ppm for CF₃O) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Lab Safety : Use fume hoods to avoid inhalation (P210: avoid ignition sources near volatile solvents) .
  • Emergency Protocols : For skin contact, wash with 0.9% saline; for eye exposure, rinse with PBS buffer (pH 7.4) for 15 minutes .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize trifluoromethoxy groups for hydrophobic pocket compatibility .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1% v/v) and cell line passage number.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities from incomplete nitro reduction can skew IC₅₀ values .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay temperature/pH variations .

Q. What strategies optimize crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test methanol/chloroform mixtures (1:3 v/v) for slow evaporation. For twinned crystals, use SHELXE for phase refinement .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling (100 K) to minimize lattice disorder .

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